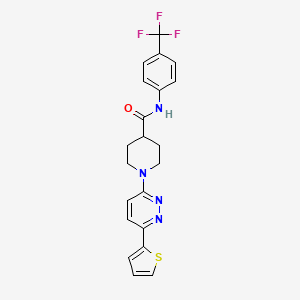

1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Description

This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a thiophene group at position 6 and a piperidine-4-carboxamide moiety linked to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .

Properties

IUPAC Name |

1-(6-thiophen-2-ylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4OS/c22-21(23,24)15-3-5-16(6-4-15)25-20(29)14-9-11-28(12-10-14)19-8-7-17(26-27-19)18-2-1-13-30-18/h1-8,13-14H,9-12H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNQRNWSDKXQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Thiophene Attachment: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often involving the reduction of a corresponding piperidone or through a Mannich reaction.

Carboxamide Formation: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Trifluoromethylphenyl Group Introduction: The trifluoromethylphenyl group is typically introduced via a nucleophilic aromatic substitution reaction or through a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Dihydropyridazines from the pyridazine ring.

Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering the levels of metabolites and affecting cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs are piperidine-carboxamide derivatives with variations in aromatic substituents and linker groups. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Analysis

Core Heterocycle Influence :

- The pyridazine-thiophene core in the target compound differs from dihydropyridines (e.g., AZ331) or pyridine derivatives (e.g., compounds). Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas dihydropyridines are classically associated with voltage-gated ion channels .

Substituent Effects :

- The 4-(trifluoromethyl)phenyl group in the target compound enhances membrane permeability compared to biphenyl or methoxyphenyl groups in analogs . However, this substitution may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

The compound 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which include:

- Formation of the Pyridazine Ring : Starting from readily available pyridine derivatives, the synthesis often employs hydrazine to form the pyridazine structure.

- Introduction of Thiophene : The incorporation of thiophene moieties enhances biological activity and solubility.

- Piperidine Modification : The piperidine ring is modified with various substituents to improve pharmacological properties.

The synthetic route can be summarized as follows:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Hydrazine Reaction | Hydrazine hydrate | Pyridazine formation |

| 2 | Cyclization | Carbon disulfide, KOH | Thiophene incorporation |

| 3 | Functional Group Modification | Various alkyl halides | Piperidine functionalization |

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to exhibit:

- Enzyme Inhibition : The compound inhibits key enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, which may lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound show significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, suggesting potential use as an anti-tubercular agent .

The mechanism of action involves:

- Binding Affinity : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity to target proteins.

- Multi-target Interactions : This compound may interact with multiple targets within cellular pathways, contributing to its diverse pharmacological effects.

Case Studies

Recent investigations have highlighted the efficacy of this compound in various biological assays:

- Anti-tubercular Activity :

- Neuroprotective Effects :

Q & A

Q. What synthetic strategies are employed for constructing the piperidine-4-carboxamide core in this compound?

Answer: The synthesis typically involves multi-step reactions, including:

- Piperidine Ring Formation : Cyclization of precursor amines or via reductive amination.

- Carboxamide Coupling : Use of coupling agents like EDCI or HOBt to link the piperidine core to the 4-(trifluoromethyl)phenyl group .

- Pyridazine-Thiophene Assembly : Suzuki-Miyaura cross-coupling for attaching the thiophene-pyridazine moiety, leveraging palladium catalysts .

Q. Key Considerations :

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

- HPLC : Baseline separation using C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) to verify ≥95% purity .

- NMR Spectroscopy :

- 1H NMR : Confirms substitution patterns (e.g., trifluoromethyl singlet at δ ~7.5 ppm, thiophene protons at δ 6.8–7.2 ppm).

- 13C NMR : Validates carbonyl carbons (piperidine-4-carboxamide at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between pyridazine and piperidine moieties?

Answer:

Q. Example Yield Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 72 |

| PdCl₂(dppf) | THF | 60 | 65 |

Q. How do researchers resolve contradictions in biological activity data across assay systems?

Answer:

- Assay Validation :

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Control for off-target effects via kinase profiling panels.

- Data Normalization : Adjust for differences in cell permeability (e.g., using PAMPA assays) or serum protein binding .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .

Q. What methodologies evaluate the impact of the trifluoromethyl group on pharmacokinetics?

Answer:

- In Vitro ADME Studies :

- Lipophilicity : LogP measurements (e.g., shake-flask method) to correlate with enhanced membrane permeability .

- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

- Computational Modeling :

- DFT calculations to predict electron-withdrawing effects on binding affinity .

- Molecular dynamics simulations to study interactions with hydrophobic binding pockets .

Q. How are stability and storage conditions determined for long-term use?

Answer:

- Forced Degradation Studies :

- Recommended Storage :

- Analytical Monitoring : Periodic HPLC to detect impurities (<2% over 6 months) .

Data Contradiction Example :

If biological activity varies between enzyme and cell assays, consider:

Solubility Limitations : Use co-solvents (e.g., DMSO ≤0.1%) to maintain compound integrity .

Metabolic Interference : Test with CYP inhibitors (e.g., ketoconazole) to rule out hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.